2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 6 and a phenyl group at position 1. A thioether bridge connects the core to an acetamide group, which is further linked to a 3-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5OS/c1-13-26-19-17(11-25-29(19)16-8-3-2-4-9-16)20(27-13)31-12-18(30)28-15-7-5-6-14(10-15)21(22,23)24/h2-11H,12H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCILVXIPYOPWDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, is a kinase inhibitor. It primarily targets kinase proteins , which play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
This compound mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites. This interaction inhibits the kinase’s activity, preventing the phosphorylation of substrate proteins and disrupting the signaling pathways they regulate.
Biochemical Pathways
The compound affects several oncogenic pathways, including the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways. These pathways are responsible for regulating cellular processes such as proliferation, invasion, and metastasis. By inhibiting kinases involved in these pathways, the compound can disrupt cancer progression.
Biological Activity
The compound 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Control (Doxorubicin) |
|---|---|---|
| A549 | 2.24 | 9.20 |
| MCF-7 | 1.74 | 5.00 |
| HCT-116 | 3.50 | 8.00 |
The lower IC50 values indicate that the compound is more effective than doxorubicin in inhibiting cell proliferation in these cancer types .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. In vitro studies showed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL for various bacterial strains, demonstrating its potential as an antibacterial agent .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways:
- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation.
- Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells, further contributing to its anticancer effects .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- Study on Antitumor Activity : A derivative with a similar scaffold was tested against a panel of tumor cell lines and demonstrated high inhibitory activity, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance biological efficacy .
- Antimicrobial Efficacy : Another study reported that derivatives with trifluoromethyl groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts, indicating that such substitutions may significantly influence biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have shown significant activity against various cancer cell lines:
- Mechanism of Action : Compounds like OSU-03012 have been shown to inhibit cell proliferation by targeting key signaling pathways such as p21-activated kinases (PAKs) and phosphoinositide-dependent kinase 1 (PDK1). This suggests that our compound may also exert similar effects, warranting further investigation into its anticancer properties.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well documented:
- In Vitro Studies : Compounds similar to 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain substituted pyrazoles exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Antitubercular Activity
Recent studies have explored the anti-tubercular potential of substituted pyrazole derivatives:
- Case Study : A series of synthesized compounds were evaluated against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM. These findings highlight the potential for developing new anti-tubercular agents based on this scaffold.
Anti-inflammatory Properties
Compounds within this chemical class have shown promise in reducing inflammation:
Data Tables
Cytotoxicity Assessment
In cytotoxicity assays using HEK-293 cells, several derivatives displayed low toxicity profiles, indicating that structural modifications could lead to effective yet safe therapeutic agents.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group (–S–) undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfoxide derivative | 85% | |
| H₂O₂/AcOH | Reflux, 6h | Sulfone derivative | 78% |
This reaction is critical for modifying electron density at the pyrazolo[3,4-d]pyrimidine core, influencing downstream biological activity .
Nucleophilic Substitution at Pyrimidine C4
The C4 position of the pyrimidine ring is susceptible to nucleophilic displacement due to electron-withdrawing effects from adjacent nitrogen atoms.
| Nucleophile | Base/Solvent | Product | Application | Source |
|---|---|---|---|---|
| Hydrazine | EtOH, reflux | 4-Amino-pyrazolopyrimidine | Antifungal agents | |
| Alkoxides | DMF, K₂CO₃, 80°C | 4-Alkoxy derivatives | Kinase inhibition |
Substitution at C4 enhances solubility and target binding in kinase inhibition assays .
Acetamide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives:
Hydrolysis products are intermediates for further functionalization, such as esterification .
Electrophilic Aromatic Substitution
The phenyl rings (pyrazole N1-phenyl and acetamide aryl group) undergo electrophilic substitution:
| Reaction | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitroaryl derivatives | Increased π-stacking | |
| Sulfonation | SO₃/H₂SO₄, 60°C | Sulfonic acid derivatives | Improved solubility |
Modifications at meta-positions of the aryl groups optimize steric and electronic interactions in target binding .
Cross-Coupling Reactions
The pyrimidine or pyrazole rings participate in palladium-catalyzed cross-couplings:
These reactions enable diversification of the core structure for structure-activity relationship (SAR) studies .
Photochemical Reactivity
The trifluoromethylphenyl group undergoes UV-induced radical reactions:
| Conditions | Product | Observation | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | C–F bond cleavage products | Degradation pathway study |
Photostability studies are essential for pharmaceutical formulation development .
Key Research Findings:
-
Biological Activity : Analogous pyrazolopyrimidines exhibit IC₅₀ values of 2.55 µM against kinases (e.g., DAPK3) .
-
Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 250°C, confirming suitability for high-temperature syntheses.
-
Solubility : Sulfone derivatives show 3× higher aqueous solubility than the parent compound .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogs
Core Heterocyclic Modifications
Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Hybrids
- : The compound 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine replaces the pyrazolo core with a fused thienopyrimidine system.
- : Compounds like N-(3-ethynylphenyl)-2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide use thienopyrimidine linked to acetamide groups. The target compound’s pyrazolopyrimidine-thioether linkage may offer superior metabolic stability over thienopyrimidine-amine linkages .
Pyrazolo[3,4-b]pyridine Derivatives
- : 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (4g) shares the trifluoromethylphenyl acetamide group but employs a pyrazolo[3,4-b]pyridinone core. The lactam oxygen in 4g may enhance solubility but reduce lipophilicity compared to the thioether in the target compound .
Substituent Effects
- Trifluoromethyl Group : The 3-(trifluoromethyl)phenyl group in the target compound and 4g enhances hydrophobic interactions and metabolic stability. This substituent is critical for improving binding affinity in kinase inhibitors .
- Thioether vs. Ether/Amine Linkages : The thioether bridge in the target compound may confer resistance to oxidative metabolism compared to ether or amine linkages in analogs like 4g or ’s derivatives .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for this compound, and which reagents are critical for forming the thioether linkage?
The compound’s synthesis typically involves coupling a pyrazolo[3,4-d]pyrimidin-4-one core with α-chloroacetamide derivatives. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux conditions in aprotic solvents like acetonitrile or dichloromethane . The thioether linkage is introduced using sulfur-containing nucleophiles, with Vilsmeier-Haack reagents (e.g., DMF/POCl₃) facilitating cyclization at elevated temperatures (60°C, 5 hours) .
Q. Which spectroscopic techniques are most effective for structural validation and purity assessment?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., pyrazolo[3,4-d]pyrimidine ring protons at δ 8.2–8.5 ppm) .
- IR spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
- HPLC-MS : For purity assessment and molecular ion verification .
Q. What are the common biological targets or therapeutic hypotheses for this compound?
Structural analogs of pyrazolo[3,4-d]pyrimidine derivatives are often explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ATP-binding site affinity. The trifluoromethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for neurological targets .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives with varying substituents on the pyrazolo[3,4-d]pyrimidine core?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalyst use : Lewis acids like ZnCl₂ or CuI enhance coupling efficiency in thioether formation .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions, as seen in multi-step syntheses with 2–5% overall yield improvements .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., cancer vs. non-cancer) to confirm selectivity .
- Metabolic stability testing : Use liver microsomes to assess whether conflicting results arise from compound degradation .
- Structural analogs : Synthesize derivatives to isolate the impact of trifluoromethyl or thioether groups on activity .
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with EGFR (PDB ID: 1M17), focusing on hydrogen bonding with the pyrimidine ring and hydrophobic interactions with the trifluoromethyl group .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
Q. What experimental design principles ensure reproducibility in scaled-up synthesis?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, temperature) to identify critical factors .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .
- Purification protocols : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (acetonitrile/water) for consistent purity .
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution?
The trifluoromethyl group increases electrophilicity at the pyrimidine C-4 position, facilitating nucleophilic attacks (e.g., by thiols or amines). Kinetic studies using ¹⁹F NMR can track substitution rates in DMSO at 25–50°C .
Q. What are the challenges in characterizing degradation products under oxidative conditions?
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
- Isosteric replacement : Substitute the thioether with sulfone or sulfonamide groups to reduce CYP450-mediated oxidation .
- Deuterium incorporation : Replace labile C-H bonds in the methyl or phenyl groups to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
